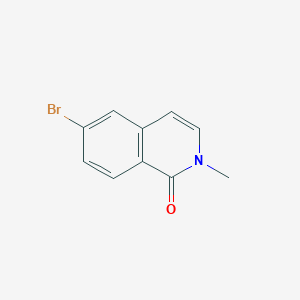

6-Bromo-2-methylisoquinolin-1(2H)-one

Overview

Description

6-Bromo-2-methylisoquinolin-1(2H)-one is a compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This particular compound has not been directly synthesized or studied in the provided papers, but related compounds and methodologies can offer insights into its potential properties and synthesis. Isoquinolines and their derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry 10.

Synthesis Analysis

The synthesis of isoquinolin-1(2H)-ones can be achieved through palladium-catalyzed ortho-C-H bond activation and intramolecular addition of N-C annulation, as demonstrated with a variety of α-bromo ketones . This method could potentially be adapted for the synthesis of 6-Bromo-2-methylisoquinolin-1(2H)-one by choosing appropriate starting materials and reaction conditions. Additionally, the synthesis of related compounds, such as 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, involves a multi-step process starting from simpler precursors like p-toluidine, which undergoes several reactions including bromination to yield the desired brominated compound . These methodologies suggest that a similar approach could be taken for the synthesis of 6-Bromo-2-methylisoquinolin-1(2H)-one.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be determined using crystallography, as seen in the study of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, which crystallizes in the triclinic system . The crystal packing is stabilized by various intermolecular interactions, which can be analyzed using Hirshfeld surfaces and fingerprint plots. For 6-Bromo-2-methylisoquinolin-1(2H)-one, similar techniques could be employed to elucidate its crystal structure and intermolecular interactions.

Chemical Reactions Analysis

Isoquinoline derivatives can undergo a variety of chemical reactions. For instance, the synthesis of 6-methyl-6H-indolo[3,2-c]isoquinoline involves a selective Buchwald–Hartwig reaction followed by a Pd-catalyzed intramolecular direct arylation . Another example is the formation of bromonium ylides in the synthesis of 4-bromo-1,2-dihydroisoquinolines, which involves the intramolecular reaction of a benzyl bromide and an α-imino carbene . These reactions highlight the reactivity of brominated isoquinoline compounds and suggest potential pathways for further functionalization of 6-Bromo-2-methylisoquinolin-1(2H)-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated isoquinoline derivatives can vary widely depending on their specific substituents and molecular structure. For example, the solubility, fluorescence, and photochemical properties of 8-bromo-7-hydroxyquinoline (BHQ) make it a useful photolabile protecting group for carboxylic acids . The properties of 6-Bromo-2-methylisoquinolin-1(2H)-one would likely be influenced by the presence of the bromo and methyl groups, and could be studied using techniques such as NMR, MS, and elemental analysis, as performed for other related compounds 10.

Scientific Research Applications

Synthesis and Chemical Reactions

- Knorr Synthesis Application : This compound is used in the Knorr synthesis process, which involves condensation between β-keto esters and 4-bromoaniline, leading to the cyclization of resulting anilides into quinolin-2(1H)-one derivatives (Wlodarczyk et al., 2011).

- Negishi-type Coupling Reactions : It serves as a starting material in Negishi-type coupling reactions, contributing to the synthesis of various substituted quinolines and quinolin-2-ones, which are important in medicinal chemistry (Baston et al., 2000).

Medicinal Chemistry and Drug Development

- Intermediate in Drug Discoveries : It's a key intermediate in drug discovery, especially in synthesizing compounds with potential therapeutic applications. Modifications of this compound have shown efficacy in various biological activities (Nishimura & Saitoh, 2016).

- Antitumor Activity : Derivatives of 6-Bromo-2-methylisoquinolin-1(2H)-one have been synthesized and evaluated for their antineoplastic activity, indicating its potential in cancer treatment (Liu et al., 1995).

Other Applications

- Supramolecular Chemistry : It plays a role in the study of noncovalent supramolecular complexes, aiding in understanding the dynamics and structural characteristics of such complexes (Fuss et al., 1999).

- Fluorescent Probes : Derivatives of this compound have been used to create water-soluble fluorescent probes, which are valuable in biological systems for chloride determination (Geddes et al., 2001).

properties

IUPAC Name |

6-bromo-2-methylisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-12-5-4-7-6-8(11)2-3-9(7)10(12)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWALISSRSGMCSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C1=O)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631092 | |

| Record name | 6-Bromo-2-methylisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

864866-92-2 | |

| Record name | 6-Bromo-2-methylisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

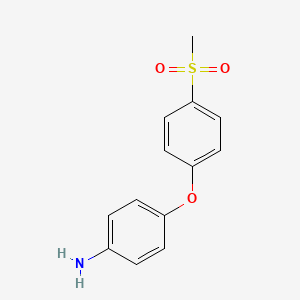

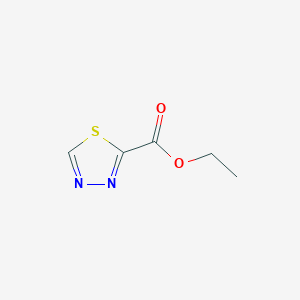

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1289967.png)